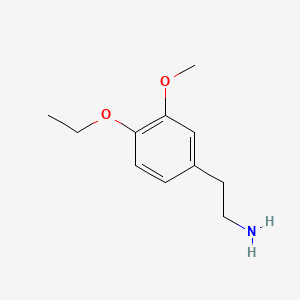

4-Ethoxy-3-methoxyphenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUTJRFLRYILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189904 | |

| Record name | 4-Ethoxy-3-methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36377-59-0 | |

| Record name | 4-Ethoxy-3-methoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36377-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036377590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36377-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4MS942R6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analog Preparation

The core structure of 4-ethoxy-3-methoxyphenethylamine serves as a template for the synthesis of a wide range of analogues through modifications to the alkoxy substituents or the amine functional group.

The synthesis of regioisomers and other alkoxy-substituted analogues follows the same fundamental synthetic pathways, starting from appropriately substituted benzaldehyde (B42025) precursors. A notable regioisomer is 3-methoxy-4-ethoxyphenethylamine (MEPEA). wikipedia.org Its synthesis is parallel to that of the title compound, beginning with 3-hydroxy-4-ethoxybenzaldehyde, which is then methylated to 3-methoxy-4-ethoxybenzaldehyde before undergoing reductive amination.

The flexibility of this approach allows for the creation of a diverse library of compounds. The synthesis of various alkoxy-substituted benzaldehydes is a key enabling step, often achieved through Williamson ether synthesis by reacting a precursor hydroxybenzaldehyde with an appropriate alkyl halide or sulfate (B86663) in the presence of a base. nih.govresearchgate.net

Table 2: Examples of Alkoxy-Substituted Precursors and Analogues

| Precursor Aldehyde | Resulting Phenethylamine (B48288) Analogue | Substitution Pattern |

|---|---|---|

| 4-Ethoxy-3-methoxybenzaldehyde | This compound | 3-Methoxy, 4-Ethoxy |

| 3-Ethoxy-4-methoxybenzaldehyde (B45797) | 3-Ethoxy-4-methoxyphenethylamine | 3-Ethoxy, 4-Methoxy |

| 3,4-Diethoxybenzaldehyde | 3,4-Diethoxyphenethylamine | 3,4-Diethoxy |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenethylamine | 3,4,5-Trimethoxy |

Further derivatization of the phenethylamine backbone can be achieved at the amine nitrogen (N-alkylation) or the alpha-carbon (α-methylation).

N-Alkylation: The addition of alkyl groups to the primary amine can be accomplished through several methods.

Reductive Amination: This is a highly effective method for controlled N-alkylation. nih.gov The primary amine (this compound) is reacted with an aldehyde or ketone. For example, reaction with formaldehyde (B43269) followed by reduction yields the N-methyl derivative, while reaction with acetone (B3395972) yields the N-isopropyl derivative. Common reducing agents include NaBH₃CN or NaBH(OAc)₃. masterorganicchemistry.com

Direct Alkylation: Reaction with alkyl halides can also be used, but this method is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Catalytic Alkylation: More modern and efficient methods utilize catalysts, such as those based on iridium, which employ alcohols as the alkylating agents in a "borrowing hydrogen" methodology, offering a cleaner reaction profile. sigmaaldrich.comnih.govbath.ac.uk

Alpha-Methylation: The introduction of a methyl group at the alpha-position of the side chain creates the corresponding amphetamine analogue. The most common synthetic route for this transformation starts with the corresponding phenylacetone (B166967) derivative, in this case, 1-(4-ethoxy-3-methoxyphenyl)propan-2-one. This ketone can then undergo reductive amination with an ammonia (B1221849) source (e.g., ammonia, ammonium acetate) and a reducing agent to yield the α-methylated primary amine.

General Reactivity and Intramolecular/Intermolecular Chemical Transformations

The chemical reactivity of this compound is primarily characterized by the interplay between its ethylamine (B1201723) side chain and the electron-rich aromatic ring. The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic and basic properties, while the ethoxy and methoxy (B1213986) substituents strongly activate the benzene (B151609) ring towards electrophilic attack. This activation is particularly pronounced at the positions ortho and para to the alkoxy groups, influencing the regioselectivity of various chemical transformations. The compound's structure lends itself to significant intramolecular reactions, where the ethylamine side chain can react with the aromatic ring, leading to the formation of complex heterocyclic systems.

The ethylamine side chain of this compound can undergo oxidative reactions to yield various products, depending on the reagents and conditions employed. A significant oxidative transformation is the conversion of the primary amine to a carboxylic acid, resulting in the formation of 4-Ethoxy-3-methoxyphenylacetic acid. This type of oxidation can be achieved using a variety of oxidizing agents, typically involving a multi-step process that may include the initial formation of an intermediate aldehyde.

The resulting product, 4-Ethoxy-3-methoxyphenylacetic acid, is a valuable synthon in its own right for further chemical manufacturing. win-winchemical.com While specific studies detailing the direct oxidation of this compound are not extensively documented in readily available literature, this pathway represents a fundamental transformation for phenethylamines.

Table 1: Products of Oxidative Reactions

| Starting Material | Reagent(s) | Product |

|---|

While the core aromatic structure of this compound is generally resistant to reduction under standard conditions, reduction reactions are crucial for the derivatization of products formed from its initial transformations. A prominent example involves the reduction of dihydroisoquinolines, which are synthesized from this compound via the Bischler-Napieralski reaction (see section 2.3.3).

The 3,4-dihydroisoquinoline (B110456) intermediate possesses an imine functional group (C=N bond) within its heterocyclic ring. This imine is susceptible to reduction by various reducing agents, most commonly hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org This reduction converts the imine to an amine, yielding a fully saturated 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. This two-step sequence—Bischler-Napieralski cyclization followed by reduction—is a powerful strategy for synthesizing complex tetrahydroisoquinoline alkaloids and their analogs. rsc.org

Table 2: Example of a Reduction Pathway for a Derived Product

| Intermediate | Reagent(s) | Product | Reaction Type |

|---|

The electron-donating ethoxy and methoxy groups on the benzene ring make this compound an excellent substrate for electrophilic aromatic substitution reactions. The substitution pattern is directed to the positions ortho and para to these activating groups. Given that the para position is occupied by the ethylamine substituent, electrophilic attack occurs predominantly at the C-6 position, which is ortho to the methoxy group. This high reactivity and regioselectivity are exploited in key intramolecular cyclization reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline (B145761) synthesis, involving the intramolecular cyclization of a β-arylethylamide under acidic conditions. wikipedia.orgorganic-chemistry.org The process begins with the acylation of the nitrogen atom of this compound to form an N-acyl derivative (an amide). This amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), at elevated temperatures. organic-chemistry.org This treatment generates a highly electrophilic nitrilium ion intermediate, which then attacks the electron-rich C-6 position of the aromatic ring. Subsequent loss of a proton re-aromatizes the ring system, yielding a 3,4-dihydroisoquinoline. wikipedia.org The reaction's success hinges on the nucleophilicity of the aromatic ring, making substrates with electron-donating groups, like this compound, particularly suitable. wikipedia.orgorganic-chemistry.org

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful intramolecular electrophilic aromatic substitution used to synthesize tetrahydroisoquinolines. mdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.orgdepaul.edu For this compound, the reaction starts with the formation of a Schiff base (imine) between the primary amine and the carbonyl compound. The acid catalyst then protonates the imine nitrogen, forming a highly electrophilic iminium ion. depaul.edu This iminium ion is the key electrophile that subsequently attacks the activated C-6 position of the phenyl ring. The resulting cyclization and subsequent deprotonation yield a 1,2,3,4-tetrahydroisoquinoline. mdpi.com The reaction often proceeds under mild conditions, especially with highly activated aromatic rings. wikipedia.org

Table 3: Products of Aromatic Electrophilic Substitution

| Reaction Name | Starting Materials | Key Intermediate | Product |

|---|---|---|---|

| Bischler-Napieralski | This compound, Acylating Agent, POCl₃/P₂O₅ | N-Acyl-4-ethoxy-3-methoxyphenethylamine, Nitrilium ion | Substituted 6-Methoxy-7-ethoxy-3,4-dihydroisoquinoline |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of NMR signals, the precise arrangement of atoms within 4-Ethoxy-3-methoxyphenethylamine can be determined.

Proton (¹H) NMR Spectroscopic Applications for Chemical Shift Analysis

While a publicly available experimental spectrum is not provided, the expected ¹H NMR spectrum for this compound can be predicted based on its molecular structure. The analysis involves predicting the chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration value for each unique proton environment.

The structure contains several distinct proton groups:

Aromatic Protons: Three protons are attached to the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating nature of the ethoxy and methoxy (B1213986) groups. They are expected to appear in the aromatic region, typically between δ 6.5 and 7.0 ppm. The proton between the two ether groups would likely be the most shielded, while the others will show characteristic ortho and meta coupling.

Ethylamine (B1201723) Side Chain Protons: The two methylene (B1212753) groups (-CH₂CH₂NH₂) of the ethylamine side chain will exhibit distinct signals. The benzylic protons (Ar-CH₂) are adjacent to the aromatic ring and are expected to resonate around δ 2.7-2.9 ppm, likely as a triplet. The protons of the methylene group attached to the nitrogen atom (-CH₂NH₂) would appear slightly further downfield, around δ 2.9-3.1 ppm, also as a triplet. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) will show a quartet for the methylene (-OCH₂) protons around δ 4.0-4.1 ppm and a triplet for the methyl (-CH₃) protons around δ 1.4-1.5 ppm, due to coupling with each other.

Methoxy Group Protons: The methoxy group (-OCH₃) protons will appear as a sharp singlet in the upfield region, typically around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | 1.4 - 1.5 | Triplet (t) | 3H |

| Ar-CH₂- | 2.7 - 2.9 | Triplet (t) | 2H |

| -CH₂-NH₂ | 2.9 - 3.1 | Triplet (t) | 2H |

| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |

| Ethoxy -OCH₂- | 4.0 - 4.1 | Quartet (q) | 2H |

| Aromatic -H | 6.5 - 7.0 | Multiplet (m) | 3H |

| Amine -NH₂ | Variable | Broad Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR Spectroscopic Applications for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts are indicative of the electronic environment of each carbon.

The aromatic carbons have shifts in the δ 110-150 ppm region. The carbons bearing the oxygen substituents (C-3 and C-4) are found further downfield (δ ~148-150 ppm) compared to the other aromatic carbons. The ethylamine side chain carbons and the carbons of the ethoxy and methoxy groups appear in the more upfield region of the spectrum.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

| Ethyl -CH₃ | 14.9 |

| Ar-CH₂- | 35.8 |

| -CH₂-NH₂ | 42.5 |

| Methoxy -OCH₃ | 56.0 |

| Ethoxy -OCH₂- | 64.5 |

| Aromatic C-2 | 111.9 |

| Aromatic C-6 | 113.1 |

| Aromatic C-5 | 121.2 |

| Aromatic C-1 | 131.9 |

| Aromatic C-4 | 148.2 |

| Aromatic C-3 | 149.5 |

Data sourced from SpectraBase. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms and Diagnostic Ions

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (195.26 g/mol ). hmdb.ca

The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), which is characteristic of phenethylamines. This results in the formation of a stable, resonance-stabilized benzylic cation.

Key diagnostic ions in the EI-MS spectrum include:

m/z 166: This significant fragment corresponds to the 4-ethoxy-3-methoxybenzyl cation, [CH₃O(C₂H₅O)C₆H₃CH₂]⁺. It is formed by the characteristic β-cleavage of the ethylamine side chain. nih.gov

m/z 137: This ion likely arises from the loss of an ethyl group (-C₂H₅) from a related fragment or rearrangement, often seen in ethoxy-substituted aromatic compounds. nih.gov

m/z 30: A small but often present peak at m/z 30 corresponds to the [CH₂=NH₂]⁺ ion, confirming the presence of the primary ethylamine side chain. nih.gov

The fragmentation pattern provides a molecular fingerprint that is crucial for identifying the compound and distinguishing it from its isomers. uni.lu

Table 3: Major Diagnostic Ions in the EI-MS of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 195 | [C₁₁H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 166 | [CH₃O(C₂H₅O)C₆H₃CH₂]⁺ | β-cleavage of the ethylamine side chain |

| 137 | [HO(CH₃O)C₆H₃CH₂]⁺ | Loss of ethene from m/z 166 via rearrangement |

| 30 | [CH₂NH₂]⁺ | Result of β-cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the identification and purity assessment of volatile compounds like this compound. nih.gov

In a GC-MS analysis, the compound is first separated from any impurities based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is fragmented and detected. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound, which can be used for library matching and confirmation of its identity in an unknown sample. nih.govhmdb.ca The integration of the peak in the gas chromatogram also allows for the quantitative determination of the compound's purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound displays several key absorption bands that confirm its structure. hmdb.ca

N-H Stretching: The primary amine (-NH₂) group typically shows two medium-to-weak absorption bands in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ethers (methoxy and ethoxy groups) results in strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The scissoring vibration of the primary amine group is typically found around 1590-1650 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Groups | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (-O-Ar) | C-O Stretch | 1200 - 1275 |

Advanced Vibrational Spectroscopy and Spectroscopic Techniques for Conformational Analysis

The structural complexity and conformational flexibility of this compound necessitate the use of advanced spectroscopic techniques for a comprehensive understanding of its molecular structure and dynamics. Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the molecule's functional groups and their respective vibrational modes. When combined with computational methods, these techniques offer deep insights into the molecule's conformational landscape.

While specific experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature, its vibrational spectrum can be reliably predicted by analyzing the characteristic frequencies of its constituent functional groups: the substituted aromatic ring, the ethoxy and methoxy groups, and the ethylamine side chain. Studies on closely related substituted phenethylamines and aromatic ethers provide a solid foundation for these assignments. researchgate.netwikipedia.orgmdpi.com

Conformational Analysis:

The conformational landscape of phenethylamines is primarily defined by the torsion angles of the ethylamine side chain relative to the phenyl ring. Similar to the parent compound, 2-phenylethylamine, this compound can exist in multiple conformational states. rsc.org The two primary conformations are the anti (extended) and gauche (folded) forms, arising from the rotation around the Cα-Cβ bond of the side chain.

Vibrational Modes Analysis:

The vibrational spectrum of this compound can be dissected into contributions from its different structural components. Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning these vibrational modes with a high degree of accuracy. nih.goviaea.org

Aromatic Ring Vibrations: The 1,2,4-trisubstituted benzene ring gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring typically appear as a set of bands in the 1620-1450 cm⁻¹ range. nih.gov Ring breathing modes and other deformations occur at lower frequencies.

Alkyl Chain Vibrations: The ethylamine side chain produces characteristic alkane vibrations. The C-H stretching modes of the CH₂ groups are anticipated between 2950 and 2850 cm⁻¹. Scissoring, wagging, and twisting deformations of these CH₂ groups will be present in the 1470-1250 cm⁻¹ region.

Ethoxy and Methoxy Group Vibrations: The methyl and ethyl groups of the ether functions have their own distinct vibrational signatures. The asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and ethyl (CH₂CH₃) groups are found in the 2980-2870 cm⁻¹ range. The C-O-C stretching vibrations of the aryl ethers are particularly informative and typically result in strong bands. The asymmetric C-O-C stretching is expected around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1050-1000 cm⁻¹. mdpi.com

Amine Group Vibrations: The primary amine (-NH₂) group is characterized by N-H stretching, scissoring, and wagging modes. The symmetric and asymmetric N-H stretching vibrations are typically observed as two distinct bands in the 3400-3250 cm⁻¹ region in the gas phase or in dilute solution, though these can be broadened and shifted by hydrogen bonding in the solid state. The NH₂ scissoring mode is expected around 1650-1580 cm⁻¹.

The following tables summarize the expected vibrational frequencies for this compound based on established group frequencies from spectroscopic studies of related compounds.

Table 1: Predicted FTIR and Raman Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3400-3250 | N-H Stretch | Asymmetric & Symmetric |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650-1580 | N-H Scissor | Amine Deformation |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | CH₂/CH₃ Deformation | Scissoring/Bending |

| 1275-1200 | C-O-C Stretch | Asymmetric (Aryl Ether) |

| 1180-1100 | C-N Stretch | Alkylamine |

| 1050-1000 | C-O-C Stretch | Symmetric (Aryl Ether) |

Table 2: Key Functional Group Vibrations

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretching | 3400-3250 |

| N-H Scissoring | 1650-1580 | |

| Phenyl Ring | Aromatic C-H Stretching | 3100-3000 |

| C=C Ring Stretching | 1620-1450 | |

| Methoxy (-OCH₃) | C-H Stretching | 2960, 2850 |

| Asymmetric C-O-C Stretching | ~1250 | |

| Ethoxy (-OCH₂CH₃) | C-H Stretching | 2980, 2870 |

| Symmetric C-O-C Stretching | ~1040 | |

| Ethyl Chain (-CH₂CH₂-) | C-H Stretching | 2940, 2860 |

The precise frequencies and intensities of these bands can shift depending on the specific conformation of the molecule and the intermolecular interactions present in the sample (e.g., solid-state packing, solvent effects). epa.govnih.gov Therefore, a combined experimental and computational approach is crucial for the definitive structural elucidation of this compound.

Metabolic Pathways and Biotransformation Studies in Vitro and Enzymatic

Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes

The initial phase of metabolism, known as Phase I, often involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are pivotal in the biotransformation of a vast array of drugs and foreign compounds. For phenethylamines with alkoxy substituents, the primary metabolic routes are O-dealkylation and hydroxylation.

Characterization of Specific CYP Isoform Involvement

Based on metabolic studies of structurally similar methoxyphenethylamines and methoxyamphetamines, the CYP2D6 isoform is a principal candidate for the metabolism of 4-ethoxy-3-methoxyphenethylamine. Research has demonstrated that CYP2D6 is proficient in the O-demethylation of 4-methoxylated substrates. nih.gov For instance, 4-methoxyamphetamine is efficiently O-demethylated by CYP2D6 to its corresponding phenol. nih.gov Similarly, CYP2D6 catalyzes the O-demethylation of 3- and 4-methoxyphenethylamine (B56431). nih.gov It is therefore highly probable that CYP2D6 would be involved in the dealkylation of the ethoxy and methoxy (B1213986) groups of this compound. Other CYP isoforms such as CYP1A2, CYP2C8, CYP2C19, and CYP3A4 are also known to metabolize various xenobiotics and could potentially play a role, although their specific contribution to the metabolism of this particular compound remains to be elucidated through direct experimental evidence.

O-Dealkylation and Hydroxylation Mechanisms

The primary oxidative metabolic pathways for this compound are expected to be O-de-ethylation and O-demethylation. These reactions would lead to the formation of hydroxylated metabolites. Specifically, O-de-ethylation at the 4-position would yield 4-hydroxy-3-methoxyphenethylamine, while O-demethylation at the 3-position would result in 3-hydroxy-4-ethoxyphenethylamine.

Studies on related compounds support this hypothesis. For example, the O-demethylation of 4-methoxyphenethylamine by CYP2D6 is a well-established metabolic route. nih.gov Furthermore, research on various methoxyamphetamines has shown that O-demethylation is a major metabolic pathway. nih.gov It is also conceivable that subsequent hydroxylation of the aromatic ring could occur, although O-dealkylation is often the more prominent initial step for such substituted phenethylamines. nih.gov

Kinetic Parameters and Isotope Effects in Enzymatic Reactions

While specific kinetic parameters for the metabolism of this compound are not available, studies on analogous substrates provide valuable insights. For the O-demethylation of 4-methoxyphenethylamine by CYP2D6, significant deuterium (B1214612) isotope effects have been observed. nih.gov An intramolecular deuterium isotope effect of 9.6 was reported for this reaction, indicating that the breaking of the C-H bond is a rate-limiting step. nih.gov Intermolecular non-competitive deuterium isotope effects for k_cat and k_cat/K_m were found to be between 3.1 and 3.8, further supporting that C-H bond cleavage is at least partially rate-limiting. nih.gov

These findings suggest that the enzymatic O-dealkylation of this compound would likely exhibit similar kinetic characteristics, with the cleavage of the C-H bonds on the ethoxy and methoxy groups being crucial for the reaction rate.

Table 1: Predicted CYP-Mediated Metabolism of this compound

| Enzyme | Predicted Reaction | Predicted Metabolite | Supporting Evidence from Analogous Compounds |

| CYP2D6 | O-de-ethylation | 4-hydroxy-3-methoxyphenethylamine | High efficiency of O-demethylation for 4-methoxylated substrates nih.gov |

| CYP2D6 | O-demethylation | 3-hydroxy-4-ethoxyphenethylamine | Catalyzes O-demethylation of 3- and 4-methoxyphenethylamine nih.gov |

Phase II Conjugation Reactions

Following Phase I oxidative metabolism, the resulting hydroxylated metabolites are often subjected to Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases their water solubility and facilitates their elimination from the body.

Glucuronidation Pathways and UGT Enzyme Participation

Glucuronidation, the conjugation with glucuronic acid, is a major Phase II metabolic pathway for phenolic compounds. The hydroxylated metabolites of this compound, namely 4-hydroxy-3-methoxyphenethylamine and 3-hydroxy-4-ethoxyphenethylamine, would be prime substrates for UDP-glucuronosyltransferases (UGTs).

While direct evidence for the specific UGT isoforms involved in the glucuronidation of these metabolites is lacking, UGT1A9 is known to be a key enzyme in the glucuronidation of a wide range of phenolic compounds. nih.gov Therefore, it is plausible that UGT1A9, and potentially other UGT isoforms, would catalyze the formation of glucuronide conjugates of the hydroxylated metabolites of this compound.

Role of Flavin-Containing Monooxygenases (FMOs) in Biotransformation

Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that catalyze the oxygenation of various xenobiotics, particularly those containing nitrogen and sulfur atoms. While the primary amine group of this compound could theoretically be a substrate for FMOs, the major metabolic pathway for phenethylamines typically involves monoamine oxidase (MAO) or CYP-mediated reactions.

Identification of In Vitro Metabolites and Their Chemical Structures

The in vitro metabolism of this compound is anticipated to proceed through several key enzymatic pathways, primarily involving O-dealkylation of the ethoxy and methoxy groups, as well as oxidative deamination of the ethylamine (B1201723) side chain. These predictions are based on established metabolic fates of structurally similar phenethylamine (B48288) derivatives, such as 3,4-dimethoxyphenethylamine (B193588) (DMPEA) and other methoxyphenethylamines, which have been subjects of in vitro metabolic studies. nih.govresearchgate.net

The primary enzymes responsible for these biotransformations are expected to be cytochrome P450 (CYP) enzymes for the O-dealkylation reactions and monoamine oxidases (MAO) for the side-chain deamination. nih.govresearchgate.net Studies on related compounds have shown that O-demethylation is a significant metabolic route. nih.gov Similarly, the ethylamine side chain is a known substrate for MAO, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. researchgate.net

Based on these well-documented pathways for analogous compounds, the principal in vitro metabolites of this compound are predicted to be the products of O-deethylation, O-demethylation, and oxidative deamination. The chemical structures of these potential metabolites are detailed in the table below.

| Compound Name | Chemical Structure | Metabolic Pathway |

|---|---|---|

| This compound | Parent Compound | |

| 4-Hydroxy-3-methoxyphenethylamine | O-Deethylation | |

| 3-Hydroxy-4-ethoxyphenethylamine | O-Demethylation | |

| (4-Ethoxy-3-methoxyphenyl)acetaldehyde | Oxidative Deamination (via MAO) | |

| (4-Ethoxy-3-methoxyphenyl)acetic acid | Oxidation of Aldehyde Intermediate |

Molecular Pharmacology and Ligand Receptor Interactions in Vitro Models

Serotonergic Receptor System Interactions

The serotonin (B10506) (5-HT) system, particularly the 5-HT2A and 5-HT2C receptors, are primary targets for many psychoactive phenethylamines.

There is a notable lack of specific binding affinity data (Ki values) for 4-ethoxy-3-methoxyphenethylamine at 5-HT2A and 5-HT2C receptors in peer-reviewed literature. However, studies on a series of 2,5-dimethoxy-4-alkoxyphenethylamines (structurally related compounds) reveal that modifications to the alkoxy group at the 4-position significantly influence binding affinity. frontiersin.orgnih.govnih.gov For instance, extending the length of the 4-alkoxy chain in these analogues generally leads to an increased binding affinity at both 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govnih.gov

To illustrate this trend, the table below presents binding affinities for a selection of 2,5-dimethoxy-4-alkoxyphenethylamines.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| 2,5-dimethoxy-4-methoxyphenethylamine | 1000 | 2500 |

| 2,5-dimethoxy-4-ethoxyphenethylamine | 460 | 1200 |

| 2,5-dimethoxy-4-propoxyphenethylamine | 230 | 690 |

Data sourced from a study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines. frontiersin.orgnih.gov

Functional activity at serotonergic receptors is a key determinant of a compound's pharmacological effect. For the 2,5-dimethoxy-4-alkoxyphenethylamine series, these compounds generally act as partial agonists at the 5-HT2A receptor. frontiersin.orgnih.gov The potency (EC50) and efficacy (Emax) vary with the nature of the 4-alkoxy substituent.

The following table summarizes the functional activity of selected 2,5-dimethoxy-4-alkoxyphenethylamines at the human 5-HT2A receptor.

| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| 2,5-dimethoxy-4-methoxyphenethylamine | 2600 | 30 |

| 2,5-dimethoxy-4-ethoxyphenethylamine | 860 | 54 |

| 2,5-dimethoxy-4-propoxyphenethylamine | 430 | 68 |

Data represents the mean values from in vitro studies. frontiersin.orgnih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is another important target for phenethylamine (B48288) compounds. Research on the 2,5-dimethoxy-4-alkoxyphenethylamine series has shown that these compounds can bind to and activate TAAR1. frontiersin.orgnih.govnih.gov Phenethylamines within this series generally exhibit stronger binding to TAAR1 compared to their amphetamine counterparts. frontiersin.orgnih.govnih.gov

Functional assays demonstrate that these compounds are agonists at TAAR1, with varying potencies.

| Compound | TAAR1 EC50 (nM) |

| 2,5-dimethoxy-4-methoxyphenethylamine | 3300 |

| 2,5-dimethoxy-4-ethoxyphenethylamine | 1800 |

| 2,5-dimethoxy-4-propoxyphenethylamine | 1100 |

EC50 values for TAAR1 activation. frontiersin.orgnih.gov

Adrenergic and Dopaminergic Receptor Binding Profiles

The table below provides a summary of the binding affinities for a representative compound from this series at various adrenergic and dopaminergic receptors.

| Receptor | Ki (nM) for 2,5-dimethoxy-4-ethoxyphenethylamine |

| α1A Adrenergic | >10,000 |

| α2A Adrenergic | >10,000 |

| D2 Dopamine | >10,000 |

Data indicates a low affinity for these receptors. frontiersin.orgnih.gov

Enzyme Modulation and Inhibition Kinetics (e.g., Acetylcholinesterase)

Currently, there is no published data on the in vitro modulation or inhibition of enzymes such as acetylcholinesterase by this compound.

Structure Activity Relationship Sar Investigations

Influence of Alkoxy Substituent Modifications on Molecular Activity

The nature and positioning of alkoxy substituents on the phenyl ring of phenethylamines play a critical role in modulating their pharmacological profile. These groups can influence a molecule's lipophilicity, electronic distribution, and steric properties, all of which are key determinants of receptor binding and activation.

Comparative Analysis of Positional Isomerism (e.g., 4-Ethoxy-3-methoxy vs. 3-Ethoxy-4-methoxy)

The specific arrangement of the ethoxy and methoxy (B1213986) groups on the aromatic ring gives rise to positional isomers, each with a potentially unique biological profile. While direct comparative studies on 4-ethoxy-3-methoxyphenethylamine and its isomer, 3-ethoxy-4-methoxyphenethylamine, are not extensively detailed in publicly available research, general principles of phenethylamine (B48288) SAR allow for informed inferences.

The position of the alkoxy groups can significantly impact the molecule's ability to interact with specific amino acid residues within a receptor's binding pocket. For instance, in the context of serotonergic receptors, which are common targets for phenethylamines, the substitution pattern on the phenyl ring is crucial for affinity and efficacy. Studies on other substituted phenethylamines have shown that the precise location of electron-donating groups, such as methoxy and ethoxy, can influence the molecule's interaction with key residues like serine and threonine in the binding site. A shift in the position of the larger ethoxy group from the 4-position to the 3-position would alter the molecule's steric and electronic profile, likely leading to a different binding orientation and affinity for its target receptors. For example, research on N-benzylphenethylamines has demonstrated that moving a methoxy group from the 2-position to the 3- or 4-position on the phenethylamine moiety can significantly alter functional activity at the 5-HT2A receptor. researchgate.net

Effects of Alkoxy Chain Length and Branching on Receptor Binding

The length and branching of the alkoxy chains are key determinants of a ligand's affinity for its receptor. Generally, increasing the lipophilicity of the 4-alkoxy substituent in phenethylamine derivatives can lead to enhanced binding affinity at certain receptors, particularly serotonergic ones.

Research on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (analogs of mescaline) has shown that extending the 4-alkoxy chain from a methoxy to an ethoxy, propyloxy, or even larger group can increase affinity for the 5-HT2A and 5-HT2C receptors. researchgate.net This trend is often attributed to increased van der Waals interactions with hydrophobic pockets within the receptor. However, this effect is not always linear, and excessive chain length can lead to a decrease in affinity due to steric hindrance or unfavorable conformational changes.

Branching of the alkoxy chain can also have a significant impact. For example, an isopropyl substituent at the 4-position may have a different effect on receptor binding compared to a linear propyl group, even though they have the same number of carbon atoms. This is due to the different spatial arrangement of the atoms, which can either facilitate or hinder optimal interaction with the receptor.

Table 1: Effect of 4-Alkoxy Chain Length on Receptor Binding Affinity (Ki in nM) of 4-Alkoxy-3,5-dimethoxyphenethylamine Analogs

| Compound | 4-Alkoxy Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| Mescaline | Methoxy | >10,000 | 9,900 |

| Escaline | Ethoxy | 1,100 | 1,200 |

| Proscaline | Propyloxy | 640 | 830 |

| Data adapted from a study on 4-alkoxy-3,5-dimethoxyphenethylamine analogs. researchgate.net |

Impact of Aromatic Ring Substitution Patterns on Ligand-Receptor Affinity

In the broader class of phenethylamines, the 2,4,5- and 2,5-disubstitution patterns are well-known to produce potent serotonergic activity. For 3,4-disubstituted phenethylamines like this compound, the electronic interplay between the substituents and their steric influence are key. The methoxy group at the 3-position and the ethoxy group at the 4-position both act as electron-donating groups, which can influence the pKa of the amine and the molecule's ability to form hydrogen bonds.

Studies on various phenethylamine derivatives have shown that the presence of oxygen-containing substituents on the phenyl ring can have mixed effects on binding affinity, depending on their position. biomolther.org For instance, a methoxy group at the R2 position (meta to the ethylamine (B1201723) chain) was found to not have a noticeable impact on binding affinity to the 5-HT2A receptor in one series of compounds. biomolther.org However, the combination and relative positions of multiple alkoxy groups, as in this compound, create a unique electronic and steric landscape that dictates its specific receptor interactions.

Role of Alpha-Methylation on Molecular Recognition and Interaction

The addition of a methyl group to the alpha-carbon of the ethylamine side chain (α-methylation) is a common structural modification in phenethylamine chemistry, leading to the corresponding amphetamine analogue. This seemingly small change can have profound effects on the molecule's pharmacological profile.

Alpha-methylation generally increases the metabolic stability of the compound by protecting it from degradation by monoamine oxidase (MAO). This leads to a longer duration of action. From a SAR perspective, the alpha-methyl group can also influence receptor binding and selectivity. It introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S), which often exhibit different potencies and efficacies at various receptors.

In many phenethylamine series, alpha-methylation has been shown to increase potency at certain receptors. For example, in the 4-alkoxy-3,5-dimethoxy series, the amphetamine counterparts (3C-scalines) generally exhibit higher affinity for the 5-HT2A receptor compared to the phenethylamine derivatives (scalines). researchgate.net This suggests that the alpha-methyl group may promote a more favorable binding conformation or provide additional hydrophobic interactions within the receptor's binding site.

Effects of Halogenation (e.g., Fluorination) on Molecular Properties and Receptor Engagement

The introduction of halogen atoms, such as fluorine, to the alkoxy substituents is another strategy used to modulate the pharmacological properties of phenethylamines. Fluorination can alter a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can affect its receptor binding and functional activity.

Studies on related 4-alkoxy-substituted phenethylamines have shown that fluorination of the 4-alkoxy group can have complex effects on receptor affinity. For instance, in a series of 4-alkoxy-3,5-dimethoxyphenethylamines, the introduction of fluorine atoms to the 4-ethoxy group generally led to an increase in binding affinity at the 5-HT2A and 5-HT2C receptors. researchgate.net This enhancement in affinity may be attributed to favorable interactions of the highly electronegative fluorine atoms with specific residues in the receptor binding pocket.

Table 2: Effect of Fluorination of the 4-Alkoxy Group on 5-HT2A Receptor Affinity (Ki in nM) in a Series of 4-Alkoxy-3,5-dimethoxyphenethylamine Analogs

| Compound | 4-Alkoxy Substituent | 5-HT2A Ki (nM) |

| Escaline | Ethoxy | 1,100 |

| TFE | 2,2,2-Trifluoroethoxy | 320 |

| Data adapted from a study on 4-alkoxy-3,5-dimethoxyphenethylamine analogs. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can help predict the activity of novel compounds and provide insights into the structural features that are important for receptor interaction.

For phenethylamines, QSAR studies have been employed to understand the influence of various physicochemical properties, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric descriptors, on their activity at different receptors. These models can help to rationalize the observed SAR and guide the design of new analogs with improved potency or selectivity.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for phenethylamines, enabling their separation from complex sample matrices and from each other. Both gas and liquid chromatography are widely utilized, each offering distinct advantages.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. However, primary and secondary amines like phenethylamine (B48288) derivatives often exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to adsorb onto the stationary phase. scispace.com To overcome these issues, derivatization is a common and often necessary step in method development.

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. This process improves peak shape, enhances resolution, and can increase sensitivity, especially for electron capture detection (ECD) if fluorinated derivatizing agents are used. scispace.com Common derivatizing agents for phenethylamines include acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and N-trifluoroacetyl-L-prolyl chloride (TPC). jfda-online.comoup.com The latter is a chiral derivatizing reagent used to separate enantiomers on an achiral GC column. oup.comnih.gov

The choice of GC column is critical for achieving the desired resolution. Capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), are frequently used for the analysis of derivatized phenethylamines. jfda-online.com

Table 1: Example GC Conditions for Phenethylamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) | jfda-online.com |

| Column | Capillary column (e.g., cross-linked 5% phenyl-methylpolysiloxane) | jfda-online.com |

| Injection Mode | Splitless | jfda-online.com |

| Carrier Gas | Helium | jfda-online.com |

| Oven Program | Temperature gradient (e.g., initial hold at 80°C, ramp to 280°C) | jfda-online.com |

| Detection | Mass Spectrometry (MS) | jfda-online.comnih.gov |

The resulting mass spectra from GC-Electron Ionization (EI)-MS provide characteristic fragmentation patterns that are invaluable for structural identification. For many phenethylamines, a key fragmentation is the cleavage of the Cα-Cβ bond, resulting in a prominent iminium ion. mdpi.com

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become the predominant technique for the analysis of phenethylamines. fda.gov.tw It offers greater versatility than GC, as it can analyze a wider range of compounds, including those that are thermally labile or non-volatile, often without the need for derivatization. fda.gov.twnih.gov

Reversed-phase chromatography is the most common LC mode used. C18 and phenyl-hexyl stationary phases are particularly effective for separating phenethylamine derivatives. nih.govnih.gov The mobile phase typically consists of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to improve peak shape and ionization efficiency) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). fda.gov.twnih.gov Gradient elution is frequently employed to achieve optimal separation of multiple analytes with varying polarities within a reasonable timeframe. nih.gov

A study detailing a method for 74 phenethylamines utilized a phenyl-hexyl column with a gradient elution of 0.1% formic acid in water with 5 mM ammonium acetate and 0.1% formic acid in methanol. fda.gov.twnih.gov This approach demonstrates the power of modern LC systems to screen for a wide array of compounds in a single run. fda.gov.tw Another method developed for 13 illicit phenethylamines in amniotic fluid used a C18 column with a water-acetonitrile mobile phase containing 0.1% formic acid. nih.gov For a compound structurally related to 4-ethoxy-3-methoxyphenethylamine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, an LC method was developed using a C18 column and a mobile phase containing an octanesulfonic acid sodium salt solution, acetonitrile, and methanol. scispace.com

Table 2: Example LC Conditions for Phenethylamine Separation | Parameter | Condition 1 | Condition 2 | Source | | :--- | :--- | :--- | :--- | | Column | Phenomenex Kinetex® Phenyl-Hexyl (10 cm x 2.1 mm, 1.7 µm) | Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) | nih.gov | nih.gov | | Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate | 0.1% formic acid in water | nih.gov | nih.gov | | Mobile Phase B | 0.1% formic acid in methanol | 0.1% formic acid in acetonitrile | nih.gov | nih.gov | | Flow Rate | 0.3 mL/min | 0.3 mL/min | nih.gov | nih.gov | | Mode | Gradient Elution | Gradient Elution | nih.gov | nih.gov | | Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | nih.gov | nih.gov |

Mass Spectrometry (MS) Detection Strategies

Mass spectrometry is the preferred detection method for both GC and LC due to its high selectivity and sensitivity, and its ability to provide structural information.

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where the instrument is set to detect only a limited number of pre-selected m/z values corresponding to the target analytes. By focusing the detector's time on specific ions, SIM significantly increases the signal-to-noise ratio, thereby enhancing the sensitivity and selectivity of the analysis. mdpi.com This is particularly useful for quantifying low-level analytes in complex biological or forensic samples. mdpi.com

In GC-MS analysis of phenethylamines, the characteristic fragment ions, such as the molecular ion and the ion from Cα-Cβ cleavage, are typically chosen for SIM analysis. mdpi.com In LC-MS, the protonated molecule [M+H]⁺ is often a selected ion. For tandem mass spectrometry (LC-MS/MS), a similar, more powerful technique called Multiple Reaction Monitoring (MRM) is used. In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. fda.gov.twnih.gov This provides an even higher degree of selectivity and sensitivity. fda.gov.tw An LC-MS/MS method for 74 phenethylamines reported a limit of quantification of 1.0 ng/mL using MRM mode. nih.gov

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govbohrium.com This capability allows for the determination of the elemental composition of an unknown compound and its metabolites, which is a powerful tool for identification, especially when reference standards are unavailable. nih.govresearchgate.net

HRMS is crucial for the study of drug metabolism. In a study on seven phenethylamine-based designer drugs, LC-QTOF-MS was used to identify and structurally elucidate metabolites produced in vitro. nih.gov The primary metabolic pathways identified were O-dealkylation, N-dealkylation, and oxidation. nih.gov For this compound, one could predict that O-de-ethylation and O-demethylation would be major metabolic routes, and HRMS would be the ideal technique to confirm the identity of these resulting metabolites. Kendrick mass defect analysis, a data processing technique applied to HRMS data, has also been shown to be effective in characterizing and classifying 2,5-dimethoxy-phenethylamines (2C compounds), distinguishing them from other structurally similar phenethylamines. bohrium.com

Differentiation of Regioisomeric Compounds and Analogues in Complex Samples

A significant analytical challenge is the differentiation of regioisomers (compounds with the same molecular formula but different substituent positions on the phenyl ring) and other structural analogues. For example, this compound must be distinguished from its isomer 3-ethoxy-4-methoxyphenethylamine.

Chromatographic separation is the first line of defense. High-efficiency capillary GC columns or modern UHPLC columns with appropriate stationary phases can often resolve isomers. oup.comfda.gov.tw The choice of stationary phase is critical; for instance, a phenyl-hexyl column may offer different selectivity for aromatic positional isomers compared to a standard C18 column due to π-π interactions. fda.gov.tw

When chromatography alone is insufficient, mass spectrometry provides further distinguishing information. While the electron ionization mass spectra of regioisomers can be very similar, subtle differences in the relative abundances of fragment ions may exist. Tandem mass spectrometry (MS/MS) often yields more distinct fragmentation patterns for isomers. The collision-induced dissociation (CID) spectra of isomeric precursor ions can differ, allowing for their differentiation. nih.gov

In addition to GC-MS and LC-MS, other techniques can aid in isomer differentiation. Raman spectroscopy, for example, has been demonstrated to distinguish between phenethylamine regioisomers based on differences in their vibrational spectra, providing a non-destructive and rapid method of identification. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | - |

| 3-ethoxy-4-methoxyphenethylamine | - |

| Amphetamine | AM |

| Methamphetamine | MA |

| Heptafluorobutyric anhydride | HFBA |

| N-trifluoroacetyl-L-prolyl chloride | TPC |

| 3,4-Methylenedioxyamphetamine | MDA |

| 3,4-Methylenedioxymethamphetamine | MDMA |

| Acetonitrile | - |

| Methanol | - |

| Formic acid | - |

| Ammonium acetate | - |

Development of Robust and Efficient Extraction and Sample Preparation Methods

The accurate detection and quantification of this compound in complex matrices, such as biological fluids (urine, blood) or seized materials, is critically dependent on the initial sample preparation. The primary objectives of extraction and sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to improve detection sensitivity, and present it in a solvent compatible with the chosen analytical instrument. For a substituted phenethylamine like this compound, which possesses a basic amine function, methods are typically based on liquid-liquid extraction (LLE) or solid-phase extraction (SPE). More recent developments have focused on miniaturized techniques that offer high throughput and reduced solvent consumption.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions analytes between two immiscible liquid phases. For this compound, its basic nature is the key to a successful LLE protocol. By adjusting the pH of the aqueous sample, the charge state of the amine group can be controlled, thus dictating its solubility.

Principle of Extraction : In an aqueous sample, the pH is adjusted to be at least two units above the pKa of the amine group, converting it to its neutral, free base form. This significantly increases its affinity for a non-polar organic solvent. A water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture like isopropanol/ethyl acetate) is then added, and after vigorous mixing, the neutral analyte partitions into the organic layer, leaving polar matrix components behind in the aqueous phase. The organic layer is then collected and can be evaporated and reconstituted in a suitable solvent for analysis.

Salting-Out LLE (SALLE) : A variation known as Salting-Out Liquid-Liquid Extraction (SALLE) has proven effective for a broad range of new psychoactive substances, including phenethylamine derivatives. fao.orgsigmaaldrich.com This method involves adding a high concentration of salt (e.g., magnesium sulfate (B86663), ammonium chloride) to the aqueous sample, which decreases the solubility of organic compounds and promotes their transfer into a water-miscible organic solvent like acetonitrile. This fast and convenient procedure has been successfully applied to the analysis of designer drugs in urine. fao.orgsigmaaldrich.com

Solid-Phase Extraction (SPE)

SPE has become the preferred method for sample clean-up and concentration in many forensic and clinical laboratories due to its efficiency, selectivity, and potential for automation. The choice of SPE sorbent is critical and is based on the physicochemical properties of this compound.

Cation-Exchange SPE : Given the basic nature of the primary amine group, which is protonated at neutral or acidic pH, strong cation-exchange (SCX) sorbents are highly effective. nih.gov The general procedure involves conditioning the sorbent, loading the pH-adjusted sample (typically pH < 6 to ensure the analyte is charged), washing away neutral and acidic interferences, and finally eluting the target analyte using a solvent mixture containing a base (e.g., ammonia (B1221849) or ammonium hydroxide (B78521) in methanol) to neutralize the amine and disrupt the electrostatic interaction with the sorbent. sigmaaldrich.com

Reversed-Phase SPE : Sorbents like C18 can also be used, retaining the analyte through hydrophobic interactions between the alkyl chains of the sorbent and the phenylethyl group of the molecule. However, for complex matrices like urine, mixed-mode SPE cartridges that combine both cation-exchange and reversed-phase properties (e.g., C8-SCX) often provide superior clean-up and recovery. sigmaaldrich.com Research on amphetamine and methamphetamine showed that the highest recoveries (>86%) were achieved with a mixed-mode adsorbent.

Polymeric SPE : Specialized polymeric cartridges designed for amphetamine-type substances have also been developed. An application note for the extraction of substituted phenethylamines from urine detailed an optimized method using a HyperSep Servo+ AMP SPE column, which is tailored for such compounds. cromlab-instruments.es

A typical SPE workflow for extracting phenethylamines from a biological sample like urine is outlined below. cromlab-instruments.esfda.gov.tw

Table 1: Generalized Solid-Phase Extraction (SPE) Protocol for Phenethylamines from Urine

| Step | Procedure | Purpose |

| 1. Sample Pre-treatment | Dilute urine sample with a buffer (e.g., 0.1 M phosphate (B84403) buffer) to adjust pH. | Ensures the analyte is in the correct charge state for binding to the sorbent. |

| 2. Cartridge Conditioning | Rinse the SPE cartridge sequentially with an organic solvent (e.g., methanol) and then water or buffer. | Wets the sorbent and removes any potential contaminants from the cartridge. |

| 3. Sample Loading | Pass the pre-treated sample through the cartridge at a controlled flow rate. | The analyte is retained on the sorbent while some matrix components pass through. |

| 4. Washing | Wash the cartridge with a weak solvent (e.g., 0.1 M acetic acid, then methanol) to remove interferences. | Selectively removes unwanted matrix components without eluting the analyte of interest. |

| 5. Elution | Elute the analyte with a strong solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide). | Disrupts the interaction between the analyte and sorbent, releasing the purified analyte. |

| 6. Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent suitable for analysis. | Concentrates the sample and ensures compatibility with the analytical instrument. |

Miniaturized and High-Throughput Methods

Modern analytical demands have driven the development of miniaturized sample preparation techniques that are faster, use significantly less solvent, and are amenable to automation.

Pipette Tip Solid-Phase Extraction (PT-SPE) : Also known as Disposable Pipette Extraction (DPX), this technique places the SPE sorbent loosely inside a pipette tip. dpxtechnologies.com During sample preparation, the sample is repeatedly aspirated and dispensed, allowing for rapid equilibrium between the analyte and the sorbent. mdpi.comresearchgate.net This approach has been successfully used for the simultaneous determination of dozens of drugs of abuse, including amphetamines, from urine and sweat. nih.govmdpi.com The main advantages are speed, reduced solvent and sample volumes, and ease of operation. nih.gov For a compound like this compound, a strong cation-exchange (SCX) sorbent within the pipette tip would be highly effective. nih.gov

Table 2: Comparison of Major Extraction Methods for Phenethylamine Analysis

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on pH-dependent solubility. | Inexpensive, simple equipment. | Labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. | Initial clean-up from simple matrices or when SPE is unavailable. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample based on specific interactions (e.g., ion-exchange, hydrophobic). | High recovery, excellent clean-up, high selectivity, can be automated. | Higher cost per sample, method development can be complex. | Routine analysis of complex biological matrices like blood and urine. cromlab-instruments.es |

| Pipette Tip SPE (PT-SPE/DPX) | Miniaturized SPE where loose sorbent is mixed with the sample inside a pipette tip. | Very fast, minimal solvent and sample use, easy to automate, reduced matrix effects. dpxtechnologies.commdpi.com | Lower capacity than traditional SPE cartridges, may not be suitable for very large sample volumes. | High-throughput screening of psychoactive substances in forensic and clinical labs. nih.govnih.gov |

Derivatization

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), phenethylamines like this compound often require derivatization. jfda-online.com The primary amine and potential hydroxyl groups (though absent in this specific compound) are polar and can interact with the GC system, leading to poor peak shape and reduced sensitivity. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable substitutes.

Commonly used derivatizing agents for phenethylamines include acylating agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). ojp.gov These reagents react with the primary amine to form stable amide derivatives. This process not only improves chromatographic performance but also generates characteristic mass fragments in the mass spectrometer, aiding in structural confirmation and differentiation from isomers. ojp.gov A study on ethoxyphenethylamines demonstrated that derivatization with PFPA and HFBA allowed for successful GC separation and mass spectral differentiation of various isomers. ojp.gov It is also important to avoid using acetone (B3395972) as a solvent during extraction steps prior to GC-MS analysis, as it can react with the primary amine to form an imine by-product, complicating the final analysis. dea.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. DFT methods are a mainstay in computational chemistry for their balance of accuracy and computational cost, making them suitable for studying molecules of the size of 4-ethoxy-3-methoxyphenethylamine. mdpi.com

A DFT analysis of this compound would reveal key aspects of its electronic structure. The distribution of electrons within the molecule, governed by the electronegativity of its constituent atoms (oxygen, nitrogen, and the aromatic ring), dictates its reactivity and intermolecular interactions. The methoxy (B1213986) and ethoxy groups, with their electron-donating properties, would influence the electron density of the phenyl ring.

The molecular electrostatic potential (MEP) map is a crucial output of such calculations. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the area around the amine group would be expected to show a positive electrostatic potential due to the lone pair of electrons on the nitrogen atom, making it a potential hydrogen bond donor. Conversely, the oxygen atoms of the ethoxy and methoxy groups would exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors. These features are critical in determining how the molecule might interact with a biological receptor.

The phenethylamine (B48288) scaffold is characterized by its conformational flexibility, primarily due to the rotatable bonds in its ethylamine (B1201723) side chain. wikipedia.org A thorough conformational analysis using quantum chemical methods would identify the most stable three-dimensional arrangements (conformers) of this compound. By systematically rotating the key dihedral angles and calculating the corresponding energy, an energy landscape can be constructed. This landscape would reveal the global minimum energy conformation—the most likely shape of the molecule in isolation—as well as other low-energy conformers that might be relevant for binding to different biological targets. The relative energies of these conformers can be used to calculate their population distribution at a given temperature.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger one like a protein receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, a primary target for docking studies would be monoamine oxidase (MAO), an enzyme responsible for the metabolism of phenethylamines. nih.gov Docking simulations would place the molecule into the active site of MAO-A and MAO-B to predict its binding mode. The results would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme. For instance, the amine group of this compound could form a crucial hydrogen bond with a key residue in the MAO active site, while the substituted phenyl ring could engage in hydrophobic interactions with other residues. Identifying these "interaction hotspots" is key to understanding the basis of molecular recognition.

Docking programs employ scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). acs.org A more negative score generally indicates a more favorable binding interaction. These scores provide a computational estimation of how strongly the ligand binds to the receptor. While these are estimations, they are valuable for comparing the potential activity of different molecules in a series. For this compound, comparing its calculated binding affinity for MAO-A versus MAO-B could suggest its selectivity as a substrate or inhibitor. More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate calculations of binding free energies.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of Phenethylamine Analogs with Monoamine Oxidase B (MAO-B)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenethylamine | -6.5 | Tyr435, Gln206 |

| 3,4-Dimethoxyphenethylamine (B193588) | -7.2 | Tyr435, Gln206, Ile199 |

| This compound | -7.5 (Estimated) | Tyr435, Gln206, Ile199, Cys172 |

Note: The data for this compound is hypothetical and for illustrative purposes only, as specific studies were not found. The data for other compounds is representative of typical findings in the field.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of the ligand-protein complex. nih.govnih.gov An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, providing a trajectory of the system over time, typically nanoseconds to microseconds.

An MD simulation of this compound bound to a receptor like MAO would reveal the stability of the binding pose predicted by docking. It would show how the ligand and the protein's active site residues adjust to each other, and whether key interactions are maintained over time. Furthermore, MD simulations can be used to study the conformational changes in the protein upon ligand binding and to calculate more accurate binding free energies by sampling a larger conformational space. For a flexible molecule like this compound, MD simulations are crucial for understanding how its own flexibility influences its interaction with a binding partner.

In Silico Prediction of Theoretical Physico-Chemical Parameters Relevant to Molecular Interactions

Research findings from computational analyses, primarily sourced from databases like PubChem, offer a quantitative glimpse into the molecular properties of this compound. nih.gov The molecular formula of the compound is C₁₁H₁₇NO₂. nih.gov Its structure, formally named 2-(4-ethoxy-3-methoxyphenyl)ethanamine, consists of a phenethylamine core substituted with an ethoxy and a methoxy group on the phenyl ring. nih.gov These substitutions significantly influence the electronic distribution and steric factors of the molecule, which in turn determine its physicochemical profile.

Key predicted parameters that govern molecular interactions include the topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (XLogP3). The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. For this compound, the computed TPSA is 44.5 Ų. nih.gov

The capacity of a molecule to engage in hydrogen bonding is critical for its interaction with biological targets such as proteins and enzymes. This is quantified by the number of hydrogen bond donors and acceptors. Computational models predict that this compound has one hydrogen bond donor and three hydrogen bond acceptors. nih.gov The primary amine group (-NH₂) acts as the hydrogen bond donor, while the two oxygen atoms of the ethoxy and methoxy groups, along with the nitrogen atom, can function as hydrogen bond acceptors.

The lipophilicity of a compound, its affinity for a lipid-like environment versus an aqueous one, is estimated by the XLogP3 value. A higher XLogP3 value indicates greater lipophilicity. The predicted XLogP3 for this compound is 1.1, suggesting a relatively balanced solubility profile. nih.gov

Further computational analysis reveals other important parameters. The molecule has a rotatable bond count of 5, which indicates its conformational flexibility. nih.gov The predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have also been calculated for different adducts. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 143.4 Ų. uni.lu

These in silico predictions provide a robust foundation for understanding the molecular characteristics of this compound, guiding further experimental research into its interactions and behavior.

Table of Predicted Physicochemical Properties

| Parameter | Predicted Value | Reference |

| Molecular Weight | 195.26 g/mol | nih.gov |

| Molecular Formula | C₁₁H₁₇NO₂ | nih.gov |

| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)ethanamine | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 44.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Monoisotopic Mass | 195.125928785 Da | nih.gov |

| Predicted CCS ([M+H]⁺) | 143.4 Ų | uni.lu |

Role As Chemical Intermediate and Synthetic Precursor

Utilization in the Synthesis of More Complex Organic Molecules

The strategic placement of the ethoxy and methoxy (B1213986) groups on the phenyl ring of 4-ethoxy-3-methoxyphenethylamine, coupled with the reactive primary amine of the ethylamine (B1201723) side chain, provides multiple avenues for synthetic transformations. This allows for its incorporation into a variety of more complex organic molecules.